7H-Cyclopenta[h]quinoline, 8,9-dihydro-
Overview
Description
7H-Cyclopenta[h]quinoline, 8,9-dihydro- is a chemical compound with the molecular formula C13H11N It is a derivative of quinoline, characterized by the presence of a cyclopentane ring fused to the quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cyclopenta[h]quinoline, 8,9-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentanone and aniline derivatives, which undergo a series of condensation and cyclization reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and controlled reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 7H-Cyclopenta[h]quinoline, 8,9-dihydro- may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common practices to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7H-Cyclopenta[h]quinoline, 8,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are commonly employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce 1,2,3,4-tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the quinoline ring.
Scientific Research Applications
7H-Cyclopenta[h]quinoline, 8,9-dihydro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7H-Cyclopenta[h]quinoline, 8,9-dihydro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the cyclopentane ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
7H-Cyclopenta[h]quinoline, 8,9-dihydro- is unique due to the presence of the cyclopentane ring fused to the quinoline structure. This feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for. Its unique structure also allows for the exploration of novel chemical reactions and the development of new materials with desirable properties.
Properties
IUPAC Name |
8,9-dihydro-7H-cyclopenta[h]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-9-6-7-10-4-2-8-13-12(10)11(9)5-1/h2,4,6-8H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNEQSOGSUPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=CC=N3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482609 | |
Record name | 7H-Cyclopenta[h]quinoline, 8,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7193-32-0 | |
Record name | 7H-Cyclopenta[h]quinoline, 8,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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